Strictosamide Strictosamide Strictosamide is a member of beta-carbolines.
Strictosamide is a natural product found in Ophiorrhiza liukiuensis, Uncaria rhynchophylla, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 23141-25-5
VCID: VC21336618
InChI: InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1
SMILES:
Molecular Formula: C26H30N2O8
Molecular Weight: 498.5 g/mol

Strictosamide

CAS No.: 23141-25-5

Cat. No.: VC21336618

Molecular Formula: C26H30N2O8

Molecular Weight: 498.5 g/mol

* For research use only. Not for human or veterinary use.

Strictosamide - 23141-25-5

CAS No. 23141-25-5
Molecular Formula C26H30N2O8
Molecular Weight 498.5 g/mol
IUPAC Name (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one
Standard InChI InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1
Standard InChI Key LBRPLJCNRZUXLS-IUNANRIWSA-N
Isomeric SMILES C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4
Canonical SMILES C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4

Chemical Structure and Properties

Strictosamide is a monoterpene indole alkaloid belonging to the beta-carboline class of compounds. It possesses a complex pentacyclic structure with a molecular formula of C26H30N2O8 and a molecular weight of 498.5 g/mol . The compound contains a β-D-glucopyranosyl moiety connected to an indole alkaloid skeleton, creating its characteristic structure.

Physical and Chemical Properties

The physicochemical properties of strictosamide have been extensively characterized, as detailed in the following table:

PropertyValue
Molecular FormulaC26H30N2O8
Molecular Weight498.525 g/mol
Density1.5±0.1 g/cm³
Boiling Point816.2±65.0 °C at 760 mmHg
Flash Point447.4±34.3 °C
LogP-0.55
Exact Mass498.200226
Polar Surface Area144.71000
Index of Refraction1.716
Vapor Pressure0.0±3.1 mmHg at 25°C

Table 1: Physicochemical properties of strictosamide

Chemical Nomenclature and Synonyms

Strictosamide is known by several synonyms in scientific literature, including:

  • (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one

  • 23141-25-5 (CAS Registry Number)

  • Strictosidine lactam

  • Vincoside lactam

  • (15β,16α,17β)-16-ethenyl-21-oxo-19,20-didehydro-18-oxayohimban-17-yl β-D-glucopyranoside

Natural Sources and Distribution

Strictosamide has been identified in various plant species, primarily belonging to the Rubiaceae family. Notable plant sources include:

  • Ophiorrhiza liukiuensis

  • Uncaria rhynchophylla

  • Nauclea officinalis

Quantitative Analysis in Plant Material

Quantitative analyses have shown that strictosamide is often one of the most abundant constituents in these plant species. In a comprehensive study of major constituents in medicinal plants, strictosamide (identified as D24) was found at concentrations of 601.20 μg/mL, significantly higher than other bioactive compounds in the same extract .

Biological Activities

Strictosamide exhibits a diverse range of biological activities that make it a compound of significant pharmacological interest.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that strictosamide possesses important effects on inflammation and inflammatory pain. In vivo studies have confirmed these properties, suggesting potential applications in the management of inflammatory conditions and pain relief .

Antimicrobial Activities

Strictosamide has shown promising antiplasmodial activity, indicating potential applications in antimalarial treatments. Additionally, it exhibits antifungal properties, broadening its spectrum of antimicrobial applications .

Metabolism and Pharmacokinetics

The metabolic fate of strictosamide has been investigated using advanced analytical techniques such as liquid chromatography coupled with ion trap-time of flight mass spectrometry (LC-IT-TOF-MS).

Metabolite Identification

Following oral administration in rats (50 mg/kg), five metabolites of strictosamide were identified in bile samples. These metabolites were formed through various biotransformation processes including oxidation, reduction, and de-glycosylation .

The metabolites and their characteristics are summarized in the following table:

MetaboliteParent ion m/z (ppm error)Retention time (min)FormulaProduct ions (MSn)
M0 (Strictosamide)499.2080 (1.2)8.1C26H30N2O8337.1589; 267.1177; 171.0953
M1497.1908 (3.40)7.1C26H28N2O8335.1430; 263.0864, 169.0842
M2513.1814 (1.17)5.5C26H28N2O9281.1001; 263.0942; 261.0620; 247.0837
M3515.2017-C26H30N2O9335.1461; 282.0907

Table 2: Metabolites of strictosamide identified in rat bile

Metabolic Pathways

Analysis of the metabolites revealed that M1 is likely a dehydrogenation product of strictosamide, with the most probable dehydrogenating position located at the tetrahydro-pyridine ring. This was confirmed by the MS3 ion at m/z 169.0842, which was 2 Da less than the corresponding fragment (4,9-dihydro-3H-beta-carboline, m/z 171.0953) of strictosamide .

M3 appears to undergo both dehydrogenation (similar to M1) and hydrolysis reaction on the glucosyl group, as indicated by its fragmentation pattern .

Structure-Activity Relationships and Derivative Development

Synthetic Derivatives

Improved Biological Activities

These findings suggest that the strictosamide scaffold holds promise as a template for developing new therapeutic agents with improved pharmacological profiles. Structure-activity relationship studies continue to provide valuable insights into the molecular features responsible for its biological activities.

Current Research Directions

Recent research on strictosamide has focused on several key areas:

Isolation and Characterization Techniques

Advanced analytical methods continue to improve the isolation, purification, and structural characterization of strictosamide from natural sources. These techniques are essential for ensuring the quality and standardization of strictosamide for research and potential therapeutic applications.

Mechanistic Studies

Investigations into the molecular mechanisms underlying strictosamide's pharmacological effects are providing deeper insights into its therapeutic potential and guiding the development of more effective derivatives.

Drug Development Prospects

The diverse biological activities of strictosamide and its derivatives make it an attractive lead compound for drug discovery programs targeting inflammatory disorders, infectious diseases, and viral infections.

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